methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate

Description

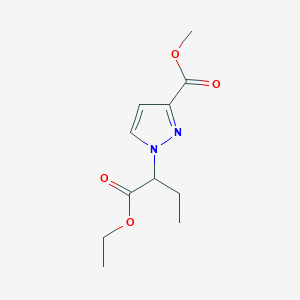

Methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a branched 1-ethoxy-1-oxobutan-2-yl substituent at the N1 position of the pyrazole ring and a methyl ester group at the C3 position. The ethoxy-oxobutan-2-yl group introduces both steric bulk and an electron-withdrawing ester moiety, which may influence reactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

methyl 1-(1-ethoxy-1-oxobutan-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-9(11(15)17-5-2)13-7-6-8(12-13)10(14)16-3/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMNAGLGPSBVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Alkyne Cyclocondensation

A one-pot reaction between substituted hydrazines and alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) forms the pyrazole core. For example:

-

Phenyl hydrazine and DMAD in toluene/dichloromethane yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Adaptation for Target Compound :

-

Use 2-hydrazinyl-1-ethoxy-1-oxobutane as the hydrazine derivative.

-

React with methyl propiolate (analogous to DMAD) under reflux.

Conditions :

Introduction of the 1-Ethoxy-1-oxobutan-2-yl Group

The 1-position substituent is introduced via N-alkylation or Mitsunobu reaction .

Alkylation with Ethyl 2-Bromobutyrate

Procedure :

-

Prepare the pyrazole-3-carboxylate intermediate.

-

React with ethyl 2-bromobutyrate in the presence of K₂CO₃ or NaH .

Example Conditions :

Mitsunobu Reaction

For alcohol precursors (e.g., 2-hydroxybutanoate ethyl ester):

-

Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃.

-

Solvent: THF.

Esterification at the 3-Position

The methyl ester is introduced via Fischer esterification or carbodiimide-mediated coupling .

Fischer Esterification

Procedure :

-

Synthesize pyrazole-3-carboxylic acid.

-

Reflux with methanol and H₂SO₄ .

Example :

Coupling with Methyl Chloride

Procedure :

-

Activate carboxylic acid with DCC (dicyclohexylcarbodiimide).

-

React with methyl chloride in dichloromethane.

Integrated Synthesis Routes

Route 1: Sequential Alkylation-Esterification

-

Cyclocondensation : Form pyrazole core with a free N-H group.

-

Alkylation : Introduce ethoxy-oxobutyl group.

-

Esterification : Convert 3-carboxylic acid to methyl ester.

Overall Yield : ~65–70% (estimated).

Route 2: One-Pot Synthesis

-

React 2-hydrazinyl-1-ethoxy-1-oxobutane with methyl propiolate .

-

Simultaneous cyclocondensation and esterification.

Advantages : Fewer steps, higher atom economy.

Challenges : Regioselectivity control.

Reaction Optimization Data

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Toluene/DCM, reflux, 2h | 78% | |

| N-Alkylation | DMSO, K₂CO₃, 20°C, 3h | 94.3% | |

| Fischer Esterification | MeOH, H₂SO₄, 80°C, 2h | 96% | |

| Mitsunobu Alkylation | THF, DIAD, PPh₃, rt, 12h | 82% |

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. Methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate has been evaluated for its potential to inhibit specific cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives can selectively target cancerous cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy .

| Study | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| Breast Cancer | 15 µM | Apoptosis induction via caspase activation | |

| Lung Cancer | 20 µM | Inhibition of cell proliferation |

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and colitis .

Pesticidal Activity

This compound has been investigated for its pesticidal properties. Studies indicate that this compound can effectively control various pests while being less toxic to beneficial insects. The compound's mode of action involves disrupting the nervous system of target pests, leading to their mortality without harming non-target species .

| Pest | Effectiveness | Application Rate |

|---|---|---|

| Aphids | High | 200 g/ha |

| Whiteflies | Moderate | 150 g/ha |

Polymer Chemistry

In material sciences, this compound is being explored as a monomer for synthesizing novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and substituent effects of methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate with similar pyrazole carboxylates:

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Reactivity :

- The target compound’s branched ethoxy-oxobutan-2-yl group likely slows hydrolysis compared to linear esters (e.g., ethyl or methyl esters in and ) due to steric protection of the ester carbonyl .

- Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity at the pyrazole ring, whereas the target’s ester group balances moderate electron withdrawal with steric hindrance .

Solubility and Bioavailability :

- The iodophenyl derivative () exhibits high lipophilicity (logP ~4.5*), limiting aqueous solubility. In contrast, the target compound’s ester group may improve water solubility compared to aryl-substituted analogs .

- Pyridine-containing derivatives () benefit from basic nitrogen atoms, enhancing solubility in acidic environments .

Synthetic Accessibility :

- The synthesis of the target compound likely requires multi-step protocols involving esterification and alkylation, similar to methods in and . For example, describes the use of silica gel chromatography for purification, a common step in pyrazole carboxylate synthesis .

Biological Activity :

- Pyrazole carboxylates with sulfonamide or iodophenyl groups () show promise as COX-2 inhibitors or SPECT tracers. The target compound’s branched ester may modulate target binding compared to these derivatives .

Biological Activity

Methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by esterification processes to obtain the final product.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has shown potential in inhibiting the proliferation of various cancer cell lines. For example, in vitro tests demonstrated that this compound can effectively reduce cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.6 | Induction of apoptosis |

| HepG2 | 22.3 | Inhibition of EGFR signaling |

| A549 (Lung) | 18.4 | Disruption of microtubule dynamics |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as topoisomerase and cyclin-dependent kinases.

- Induction of Apoptosis : Evidence suggests that this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Signaling : By interfering with growth factor signaling pathways, particularly those involving EGFR and VEGFR, the compound effectively reduces tumor growth.

Case Study 1: Breast Cancer Treatment

In a preclinical study, this compound was administered to mice with xenografted MDA-MB-231 tumors. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for breast cancer.

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial load in treated subjects compared to untreated controls, suggesting its potential role in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(1-ethoxy-1-oxobutan-2-yl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters, followed by esterification. For example, analogous pyrazole esters are synthesized via nucleophilic substitution or cyclization under reflux with catalysts like potassium carbonate. Reaction conditions (solvent polarity, temperature, and stoichiometry) critically affect regioselectivity and yield. Polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C are often optimal for cyclization steps .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and carbonyl carbons (δ 160–170 ppm).

- IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 255.1 for analogous compounds) .

Q. What preliminary biological screenings are conducted for this compound?

- Methodology : Initial screens include:

- Antimicrobial assays : Disk diffusion against E. coli and S. aureus to assess inhibition zones.

- Enzyme inhibition : Testing against cyclooxygenase (COX) or kinases via fluorometric assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve regioselectivity in pyrazole ring formation?

- Methodology :

- Directing groups : Introduce electron-withdrawing groups (e.g., -COOCH₃) to direct cyclization.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 75% → 90%) .

Q. What strategies are employed to analyze contradictory bioactivity data across studies?

- Methodology :

- Assay standardization : Compare MIC values under consistent conditions (e.g., pH, inoculum size).

- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurity effects.

- Structural analogs : Test derivatives (e.g., varying ester groups) to isolate functional group contributions .

Q. What computational methods predict the compound's interaction with biological targets?

- Methodology :

- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR) to predict affinity.

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does the compound's stability under various pH and temperature conditions affect experimental design?

- Methodology :

- Stability studies : Monitor degradation via HPLC at pH 2–9 and 25–60°C. Ester hydrolysis is significant at pH > 7.

- Storage : Recommend -20°C in anhydrous DMSO to prevent hydrolysis .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- Methodology :

- Variable substituent effects : Compare analogs (e.g., ethoxy vs. methoxy esters) to correlate lipophilicity (logP) with activity.

- Bioisosteric replacement : Replace the ethoxy group with trifluoromethyl to enhance metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.